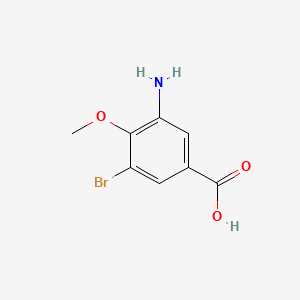

3-Amino-5-bromo-4-methoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

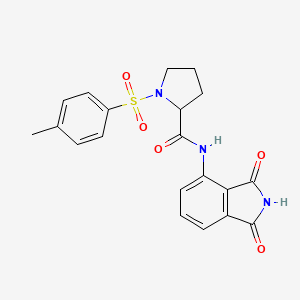

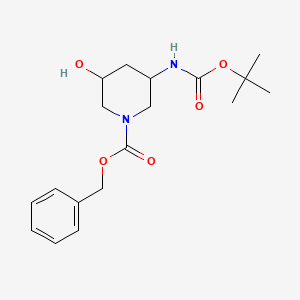

3-Amino-5-bromo-4-methoxybenzoic acid is a chemical compound with the empirical formula C7H6BrNO2 . It is a solid substance with a molecular weight of 216.03 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group, an amino group, and a methoxy group . The InChI string representation of its structure isInChI=1S/C7H6BrNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11) . Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 217-221 °C . Its solubility and other physical properties are not specified in the available resources.Aplicaciones Científicas De Investigación

Photodynamic Therapy Application

3-Amino-5-bromo-4-methoxybenzoic acid and related compounds have been studied for their potential in photodynamic therapy, particularly in cancer treatment. For instance, a zinc phthalocyanine substituted with derivatives of this compound exhibited remarkable potential as a Type II photosensitizer, useful for treating cancer in photodynamic therapy. Its properties, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, are crucial for Type II mechanisms in such therapies (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Pharmaceutical Intermediates

This compound is instrumental in synthesizing pharmaceutical intermediates. For example, its derivatives are used in synthesizing amisulpride intermediates, demonstrating its significance in medicinal chemistry (Wang Yu, 2008).

Potential in Antibacterial Applications

Derivatives of this compound, like hydrazide-hydrazones of 3-methoxybenzoic and 4-tert-butylbenzoic acid, have shown promise in antibacterial applications. Certain synthesized compounds demonstrated high bacteriostatic or bactericidal activity against Gram-positive bacteria, including Bacillus spp., surpassing commonly used antibiotics like cefuroxime or ampicillin in effectiveness (Popiołek & Biernasiuk, 2016).

Glycosidase and Glycogen Phosphorylase Inhibiting Activities

Studies have also found that derivatives of this compound, such as 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, possess significant alpha-glucosidase and glycogen phosphorylase inhibitory activities. This property is valuable for therapeutic applications in metabolic disorders (Li et al., 2008).

Involvement in Novel Polymeric Materials

Furthermore, this compound and its derivatives are used in creating novel polymeric materials. For example, the polyaniline-3-amino-4-methoxybenzoic acid copolymer demonstrated high efficacy in adsorbing Pd(II), suggesting its utility in environmental applications and resource recovery (Zhong et al., 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various cellular targets .

Mode of Action

The mode of action of 3-Amino-5-bromo-4-methoxybenzoic acid involves interactions with its cellular targets. These interactions can lead to changes in cellular processes

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways .

Pharmacokinetics

These properties can impact the bioavailability of the compound .

Result of Action

Similar compounds have been known to have various effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . .

Propiedades

IUPAC Name |

3-amino-5-bromo-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTUHZJDZANQID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine](/img/structure/B2409604.png)

![Ethyl 2-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]acetate](/img/structure/B2409607.png)

![3-hydroxy-1,3-bis(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2409616.png)

![(4-Chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2409620.png)

![[(4-Tert-butylcyclohexylidene)amino] 4-chlorobenzoate](/img/structure/B2409625.png)